molecular formula C7H7ClN2O2 B2443298 Methyl 2-chloro-4-methylpyrimidine-5-carboxylate CAS No. 1215922-76-1

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate

Cat. No.: B2443298
CAS No.: 1215922-76-1
M. Wt: 186.6
InChI Key: XWDLJUGNAGKVEV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various chemical reactions and has applications in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-chloro-4-methylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    2-chloro-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Methyl 2-chloro-4-methylpyrimidine-5-carboxylate is unique due to its specific ester group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications.

Properties

IUPAC Name

methyl 2-chloro-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(6(11)12-2)3-9-7(8)10-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDLJUGNAGKVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215922-76-1
Record name methyl 2-chloro-4-methylpyrimidine-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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